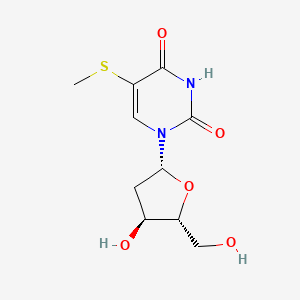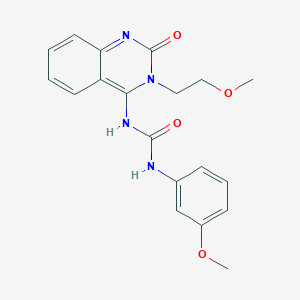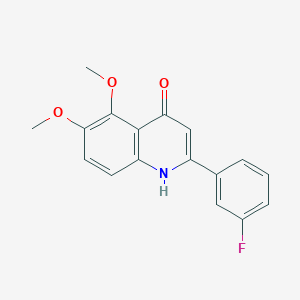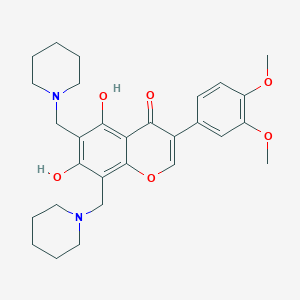![molecular formula C18H15ClN2O4S B14095694 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)
5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester is a complex organic compound with a unique structure It belongs to the class of aromatic ketones and is characterized by the presence of a chlorophenyl group, a pyrrolo[2,1-b]thiazole ring, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,1-b]thiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the intermediate compound.
Formation of the Methyl Ester: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethylidene group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxomethyl and ketone groups, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptor Activity: Interacting with receptors on cell surfaces and altering their signaling pathways.
Disrupting Cellular Processes: Affecting various cellular processes, such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
- 5-[(4-Bromophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester
- 5-[(4-Fluorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester
- 5-[(4-Methylphenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester
Uniqueness
The uniqueness of 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
属性
分子式 |
C18H15ClN2O4S |
|---|---|
分子量 |
390.8 g/mol |
IUPAC 名称 |
methyl 5-(4-chlorobenzoyl)-2-(dimethylaminomethylidene)-3-oxopyrrolo[2,1-b][1,3]thiazole-7-carboxylate |
InChI |
InChI=1S/C18H15ClN2O4S/c1-20(2)9-14-16(23)21-13(8-12(17(21)26-14)18(24)25-3)15(22)10-4-6-11(19)7-5-10/h4-9H,1-3H3 |
InChI 键 |
IJFUBADKLMNNRE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C1C(=O)N2C(=CC(=C2S1)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R,4R,6S,8S,10S,13S,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B14095612.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)


![(2S,3S,4S,5R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B14095640.png)
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095647.png)
![5'-(3-ethoxypropyl)-3'-(2-hydroxyphenyl)-1-methyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14095653.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095657.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095662.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095665.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14095690.png)

